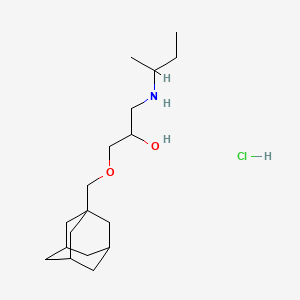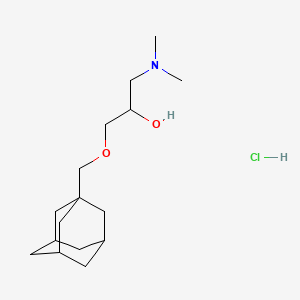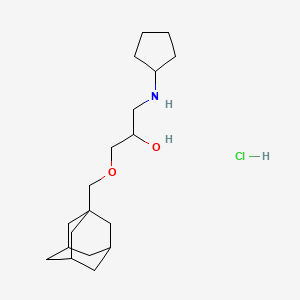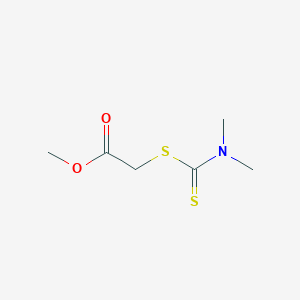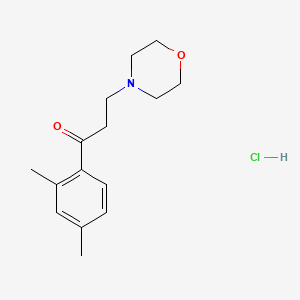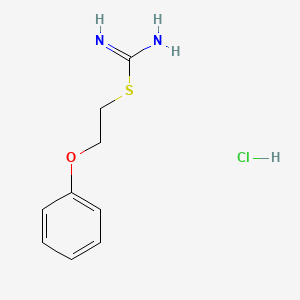![molecular formula C40H58N4O4S B1654907 2-(dicyclohexylamino)-N-[4-[4-[[2-(dicyclohexylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide CAS No. 2907-88-2](/img/structure/B1654907.png)
2-(dicyclohexylamino)-N-[4-[4-[[2-(dicyclohexylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide
Descripción general
Descripción
Chemical Reactions Analysis
The compound contains several functional groups that could undergo a variety of chemical reactions. For example, the amide groups could participate in addition-elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, the presence of multiple dicyclohexylamino groups could impact its solubility and reactivity .Aplicaciones Científicas De Investigación
Crystal Structure Studies
- Crystal Structure Analysis: The compound's analogs, such as N4-acetylsulfadiazine, have been studied for their crystal structures. For example, the X-ray structure of a copper(II) complex with N4-acetylsulfadiazine showed a centrosymmetric configuration and moderate growth inhibition of bacteria in vitro. This research highlights the compound's potential in the development of new antibacterial agents with unique structural properties (Obaleye, Caira, & Tella, 2008).
Synthesis of New Compounds
- Synthesis of Heterocyclic Compounds: Derivatives of the compound have been synthesized, exploring their potential as antimicrobial agents. For example, novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives incorporatinga sulfamoyl moiety were synthesized for use as antimicrobial agents. This underscores the significance of this compound in creating new pharmacologically active molecules (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Antimicrobial Activity
- Antimicrobial Evaluation: The compound's derivatives have been actively researched for their antimicrobial properties. For instance, various novel derivatives were synthesized and screened for antimicrobial activity, demonstrating promising results. This indicates the compound's relevance in the development of new antimicrobial agents (Mistry, Desai, & Intwala, 2009).
Application in Material Science
- Electron Coupling in Chromophores: Research into the compound's derivatives in the context of material science, particularly in two-photon absorption, has been conducted. Studies reveal that electron coupling due to π-electron delocalization in these compounds leads to a significant enhancement of two-photon absorption, indicating potential applications in photonics and materials science (Wang et al., 2008).
Mecanismo De Acción
Target of Action
NSC37249, also known as 2-(dicyclohexylamino)-N-(4-{4-[2-(dicyclohexylamino)acetamido]benzenesulfonyl}phenyl)acetamide, primarily targets the adenovirus cysteine proteinase AVP . This proteinase is critical for virion assembly and maturation .
Mode of Action
NSC37249 acts as a potent and selective inhibitor against adenovirus AVP . It targets simultaneously the AVP co-factor pVIc N-terminal binding pocket and the AVP-pVIc substrate-binding site . This dual targeting blocks both the formation of the AVP-pVIc active complex and its catalytic activity .
Biochemical Pathways
The inhibition of the adenovirus AVP disrupts the viral life cycle, specifically the assembly and maturation of virions . This can lead to a reduction in viral load and potentially halt the progression of infections caused by adenoviruses.
Result of Action
By inhibiting the adenovirus AVP, NSC37249 can prevent the assembly and maturation of new virions . This can lead to a decrease in viral replication and potentially control the spread of the virus within the host.
Propiedades
IUPAC Name |
2-(dicyclohexylamino)-N-[4-[4-[[2-(dicyclohexylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H58N4O4S/c45-39(29-43(33-13-5-1-6-14-33)34-15-7-2-8-16-34)41-31-21-25-37(26-22-31)49(47,48)38-27-23-32(24-28-38)42-40(46)30-44(35-17-9-3-10-18-35)36-19-11-4-12-20-36/h21-28,33-36H,1-20,29-30H2,(H,41,45)(H,42,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYJJPSTWWRURQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CN(C4CCCCC4)C5CCCCC5)C6CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H58N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284445 | |
| Record name | n,n'-(sulfonyldibenzene-4,1-diyl)bis[2-(dicyclohexylamino)acetamide](non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
691.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dicyclohexylamino)-N-[4-[4-[[2-(dicyclohexylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide | |
CAS RN |
2907-88-2 | |
| Record name | NSC37249 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37249 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n,n'-(sulfonyldibenzene-4,1-diyl)bis[2-(dicyclohexylamino)acetamide](non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



